Methyl 2-hydroxy-5-nitronicotinate
Description
Methyl 2-hydroxy-5-nitronicotinate (CAS: 89910-50-9, 153888-40-5, or 856579-28-7) is a nitropyridine derivative with the molecular formula C₇H₆N₂O₅ and a molecular weight of 198.13 g/mol. It is structurally characterized by a pyridine ring substituted with a methoxycarbonyl group at position 3, a hydroxyl group at position 2, and a nitro group at position 3. This compound is utilized in diverse research applications, including enzymatic assays (e.g., quantification of peroxidase and ascorbic acid in biological samples), protein kinase studies, and as a precursor in organic synthesis. Suppliers include specialized chemical manufacturers such as Chongqing Chemdad Co., Ltd., and Combi-Blocks, which offer the compound at 98% purity.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7(11)5-2-4(9(12)13)3-8-6(5)10/h2-3H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMMETCUQGSGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856579-28-7 | |
| Record name | Methyl 2-hydroxy-5-nitronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-hydroxy-5-nitronicotinate
- CAS : 156896-54-7
- Molecular Formula : C₈H₈N₂O₅
- Key Differences : The ethyl ester variant replaces the methyl group with an ethyl chain, marginally increasing molecular weight (212.16 g/mol ) and altering solubility.
- Hazards : Causes severe eye irritation (H319) and respiratory irritation (H335). Safety protocols mandate respiratory protection, gloves, and ventilation.
- Applications: Used as a laboratory chemical and in substance manufacturing. Limited toxicological or environmental data are available.
Methyl 6-chloro-5-nitronicotinate
- CAS : 59237-53-5
- Molecular Formula : C₇H₅ClN₂O₄
- Key Differences : Substitution of the hydroxyl group with chlorine at position 6 enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.
- Applications: Intermediate in synthesizing amino and mercapto derivatives (e.g., Methyl 5-amino-6-mercaptonicotinate).
Methyl 2-amino-5-nitronicotinate
- CAS : 88312-64-5
- Molecular Formula : C₇H₇N₃O₄
- Key Differences: The hydroxyl group is replaced by an amino group at position 2, altering electronic properties and reactivity.
- Applications : Key precursor for polyfunctionalized benzo[d]thiazole and thiazolo[5,4-b]pyridine derivatives.
Methyl 4-hydroxy-5-nitronicotinate
- CAS : 1214387-19-5
- Molecular Formula : C₇H₆N₂O₅
- Key Differences : Hydroxyl group at position 4 instead of position 2, influencing hydrogen-bonding interactions and solubility.
- Applications : Pharmaceutical intermediate for APIs and medical ingredients.
Methyl 6-hydroxy-5-nitronicotinate
- CAS : 222970-61-8
- Molecular Formula : C₇H₆N₂O₅
- Key Differences : Hydroxyl and nitro groups at positions 6 and 5, respectively, modifying regioselectivity in reactions.
- Purity : 98% (Combi-Blocks).
Comparative Analysis Table
Key Findings and Discrepancies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
